2-((4-Fluorophenyl)thio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride
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Description
2-((4-Fluorophenyl)thio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C14H17ClF4N2OS and its molecular weight is 372.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
- Research into derivatives of fluoroquinolones, including compounds structurally related to "2-((4-Fluorophenyl)thio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride," has shown moderate activity against Gram-positive bacteria and less activity against Gram-negative bacteria. Derivatives with halogenated analogs demonstrated notable antibacterial and antimycobacterial activities, suggesting potential for further exploration in antimicrobial drug development (Gurunani et al., 2022).
Antitumor Activity
- A study synthesized and evaluated 1,2,4-triazine derivatives bearing a piperazine amide moiety for anticancer activities. Certain derivatives showed promising antiproliferative effects against MCF-7 breast cancer cells, highlighting the potential of these compounds in cancer therapy (Yurttaş et al., 2014).
Synthesis Methodologies
- The compound has been part of studies focusing on the synthesis of pharmacologically active agents, including dopamine reuptake inhibitors and NK1 receptor antagonists. These studies contribute to the development of new methodologies for synthesizing compounds with potential therapeutic applications (Haka & Kilbourn, 1990).
Antifungal and Antibacterial Derivatives
- Azole-containing piperazine derivatives, structurally related to the compound , have shown significant antibacterial and antifungal activities, offering a basis for new antimicrobial agents. The broad-spectrum efficacy of these compounds against various strains underscores their potential as leads for drug development (Gan et al., 2010).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4N2OS.ClH/c15-11-1-3-12(4-2-11)22-9-13(21)20-7-5-19(6-8-20)10-14(16,17)18;/h1-4H,5-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVPWWRAZABNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)CSC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.